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molecular formula C9H11NO2 B8797349 Methyl 3-ethylpicolinate CAS No. 1150617-86-9

Methyl 3-ethylpicolinate

Cat. No. B8797349
M. Wt: 165.19 g/mol
InChI Key: WFNCZUIGZZVNKH-UHFFFAOYSA-N
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Patent
US08377980B2

Procedure details

Palladium on carbon (10%, 25 mg) was added to a solution of methyl 3-vinylpicolinate (120 mg, 0.74 mmol) in ethanol (10 mL). The suspension was stirred at room temperature under an atmosphere of hydrogen for 1 h before it was filtered through CELITE® and the pad of CELITE® was washed with methanol. The filtrate was concentrated down to dryness to yield methyl 3-ethylpicolinate (i.e., Cap-175, Step b) which was taken directly into the next reaction. Rt=1.15 min (Cond.-MD1); LC-MS: Anal. Calcd. for [M+H]+ C9H12NO2: 166.09. found: 166.09.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:4]([C:9]([O:11][CH3:12])=[O:10])=[N:5][CH:6]=[CH:7][CH:8]=1)=[CH2:2]>[Pd].C(O)C>[CH2:1]([C:3]1[C:4]([C:9]([O:11][CH3:12])=[O:10])=[N:5][CH:6]=[CH:7][CH:8]=1)[CH3:2]

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
C(=C)C=1C(=NC=CC1)C(=O)OC
Name
Quantity
25 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature under an atmosphere of hydrogen for 1 h before it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through CELITE®
WASH
Type
WASH
Details
the pad of CELITE® was washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated down to dryness

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C(=NC=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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